molecular formula C9H7N3O2 B069794 4-(1H-1,2,4-Triazol-1-yl)benzoesäure CAS No. 162848-16-0

4-(1H-1,2,4-Triazol-1-yl)benzoesäure

Katalognummer: B069794
CAS-Nummer: 162848-16-0
Molekulargewicht: 189.17 g/mol
InChI-Schlüssel: FOMQQGKCPYKKHQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is a useful research compound. Its molecular formula is C9H7N3O2 and its molecular weight is 189.17 g/mol. The purity is usually 95%.
The exact mass of the compound 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Antikrebsmittel

4-(1H-1,2,4-Triazol-1-yl)benzoesäure: Hybride wurden synthetisiert und auf ihr Potenzial als Antikrebsmittel bewertet. Diese Verbindungen zeigten potente inhibitorische Aktivitäten gegen Krebszelllinien wie MCF-7 (Brustkrebs) und HCT-116 (Dickdarmkrebs), mit IC50-Werten, die mit dem Referenzmedikament Doxorubicin konkurrieren . Die Hybride zeigten auch selektive Toxizität und zeigten schwächere Effekte auf normale Zellen, was ein erheblicher Vorteil bei der Krebsbehandlung ist.

Antioxidantien

Diese Hybride wurden auch in verschiedenen Assays auf ihre antioxidativen Eigenschaften untersucht. Sie zeigten antioxidative Aktivitäten, die mit Standardantioxidantien wie BHA und Trolox vergleichbar sind. Dies deutet auf ihre potenzielle Verwendung bei der Bekämpfung oxidativer Stress-bedingter Krankheiten hin .

Photokatalytische Anwendungen

Koordinationspolymere auf Basis von This compound weisen hervorragende photokatalytische Fähigkeiten auf. Sie können Farbstoffe wie Methylenblau und Methylviolett abbauen, was für die Reinigung der Umwelt und die Wasseraufbereitung wertvoll ist .

Screening der biologischen Aktivität

Die Triazolbenzoesäure-Hybride wurden über ihre Antikrebs- und antioxidativen Aktivitäten hinaus einer biologischen Bewertung unterzogen. Ihr Potenzial für antibakterielle, antivirale und entzündungshemmende Aktivitäten wurde untersucht, was sie zu Kandidaten für eine Vielzahl therapeutischer Anwendungen macht .

Chemische Synthese und Wirkstoffdesign

Die strukturellen Merkmale dieser Hybride machen sie für die Verwendung als Plattform beim Design und der Entwicklung neuer medizinischer Verbindungen geeignet. Ihre Synthese und Struktur-Aktivitäts-Beziehungen können untersucht werden, um ihre biologischen Eigenschaften für verschiedene therapeutische Anwendungen zu optimieren .

Dichtefunktionaltheorie (DFT)-Studien

DFT-Studien wurden durchgeführt, um verschiedene antioxidative Deskriptoren für diese Verbindungen zu bewerten. Dieser theoretische Ansatz hilft beim Verständnis der Mechanismen hinter ihren antioxidativen Eigenschaften und kann das Design neuer Antioxidantien lenken .

Safety and Hazards

While specific safety and hazard information for 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid is not available in the retrieved papers, general safety measures for handling similar compounds include avoiding breathing dust and contact with skin and eyes, and wearing protective clothing, gloves, safety glasses, and a dust respirator .

Zukünftige Richtungen

The results from the study indicate that 1,2,4-triazole benzoic acid hybrids, such as 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid, could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules . This suggests potential future directions in the field of anticancer drug development.

Biochemische Analyse

Biochemical Properties

In biochemical reactions, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid interacts with various enzymes and proteins. It has been found to exhibit potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines

Cellular Effects

4-(1H-1,2,4-Triazol-1-yl)benzoic Acid influences cell function by inhibiting the proliferation of certain cancer cells . It has been observed to impact cell signaling pathways, gene expression, and cellular metabolism, although the specific details of these effects are still being studied.

Molecular Mechanism

The molecular mechanism of action of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Eigenschaften

IUPAC Name

4-(1,2,4-triazol-1-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O2/c13-9(14)7-1-3-8(4-2-7)12-6-10-5-11-12/h1-6H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOMQQGKCPYKKHQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C=NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10353059
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

162848-16-0
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10353059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(1H-1,2,4-Triazol-1-yl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of ethyl 4-fluoro-benzoate (1.68 g) in N-methyl-pyrrolidinone (10 mL) is added 1,2,4-triazole (2.5 g) and K2CO3 (1.5 g) and the mixture is heated at 190° C. in a microwave oven for 30 min. After cooling to room temperature, the mixture is acidified with 2 M aqueous HCl and the precipitate is filtered off, washed with a small amount of water and methanol/dichloromethane and dried by suction to give the acid.
Quantity
1.68 g
Type
reactant
Reaction Step One
Quantity
2.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 2
Reactant of Route 2
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 3
Reactant of Route 3
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 4
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 5
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Reactant of Route 6
Reactant of Route 6
4-(1H-1,2,4-Triazol-1-yl)benzoic Acid
Customer
Q & A

Q1: How does 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid differ in its interaction with Cytochrome P450 enzymes compared to imidazole-based inhibitors?

A: Unlike imidazole-based inhibitors that directly coordinate with the ferric iron in the heme center of Cytochrome P450 enzymes, 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid exhibits a different binding mode. Instead of displacing the water molecule coordinating with the iron, it interacts with this water molecule through hydrogen bonding. [] This difference in binding interaction is also reflected in the optical spectrum of the enzyme-inhibitor complex, with 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid inducing a smaller red shift in the Soret band compared to imidazoles. [] Additionally, upon reduction of the heme iron, the triazole-based inhibitor shows a weaker tendency for iron coordination compared to imidazole-based compounds. []

Q2: What structural insights can explain the observed differences in binding between 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid and imidazole-based inhibitors to Cytochrome P450 enzymes?

A: Crystallographic studies of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid bound to CYP199A4 reveal the presence of additional water molecules in the active site compared to the imidazole-bound structure. [] These extra water molecules are accommodated by a shift in the position of the hydrophobic phenylalanine 298 residue. [] This suggests that the triazole moiety, due to its structural difference from imidazole, might induce a distinct active site conformation affecting the binding mode and inhibitor potency.

Q3: Beyond enzyme inhibition, has 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid demonstrated other biological activities?

A: Research has shown that 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid hybrids can exhibit anti-cancer properties. [] Specifically, some derivatives have demonstrated potent inhibitory activities against MCF-7 and HCT-116 cancer cell lines, with IC50 values comparable to the reference drug doxorubicin. [] Furthermore, promising compounds displayed reduced cytotoxicity towards normal cells, indicating potential for improved selectivity. []

Q4: How does the structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid lend itself to the development of new anti-cancer agents?

A: The core structure of 4-(1H-1,2,4-Triazol-1-yl)benzoic Acid offers a versatile scaffold for generating diverse chemical entities. [] By introducing various substituents on the benzene ring or modifying the triazole moiety, researchers can explore a vast chemical space. [] This approach facilitates the development of structure-activity relationships (SAR), guiding the design of more potent and selective anti-cancer agents. Notably, 2D QSAR models have shown good correlation between the structure of these hybrids and their anti-cancer activity. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.